molecular formula C19H20N2O4S B13952841 4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 531516-77-5

4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13952841
CAS No.: 531516-77-5
M. Wt: 372.4 g/mol
InChI Key: CUJFYBSBLWLFFR-UHFFFAOYSA-N
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Description

4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a butoxybenzoyl group and a carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the butoxybenzoyl intermediate This intermediate is then reacted with a suitable amine to form the carbamothioylamino derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents, such as:

  • 4-[(4-Methoxybenzoyl)carbamothioylamino]benzoic acid
  • 4-[(4-Ethoxybenzoyl)carbamothioylamino]benzoic acid
  • 4-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid

Uniqueness

4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific butoxybenzoyl and carbamothioylamino groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

531516-77-5

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

4-[(4-butoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H20N2O4S/c1-2-3-12-25-16-10-6-13(7-11-16)17(22)21-19(26)20-15-8-4-14(5-9-15)18(23)24/h4-11H,2-3,12H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

CUJFYBSBLWLFFR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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